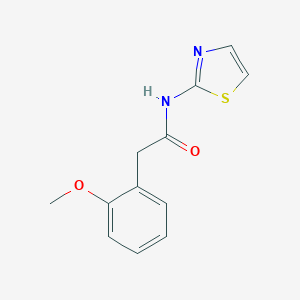
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as MTAA, is an organic compound that belongs to the thiazole family. It has been widely studied for its potential use as a pharmaceutical drug due to its various biological activities.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its relatively low toxicity. This compound has been shown to have low cytotoxicity in various cell lines, which makes it a promising candidate for further in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is its poor solubility in water. This can make it difficult to prepare this compound solutions for use in cell culture studies.
Future Directions
There are several future directions for the study of 2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide. One possible direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another possible direction is to investigate the potential use of this compound in the treatment of cancer. Further studies are also needed to elucidate the mechanism of action of this compound and to optimize its chemical structure for improved biological activity.
Synthesis Methods
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 2-bromoanisole with potassium thioacetate to form 2-methoxyphenylthioacetate. This intermediate is then treated with hydrazine hydrate to form 2-methoxyphenylhydrazine. The final step involves the reaction of 2-methoxyphenylhydrazine with chloroacetyl chloride to form this compound.
Scientific Research Applications
2-(2-Methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as a pharmaceutical drug. It has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C12H12N2O2S |
|---|---|
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-5-3-2-4-9(10)8-11(15)14-12-13-6-7-17-12/h2-7H,8H2,1H3,(H,13,14,15) |
InChI Key |
ATXNOCFSHOUKOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(4-Chlorobenzoyl)-6-hydroxy-3-methyl-1-benzofuran-5-yl]ethanone](/img/structure/B270265.png)
![1-amino-6-methyl-3H-chromeno[4',3':4,5]pyrido[2,3-d]pyrimidine-3,7(4H)-dione](/img/structure/B270269.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B270270.png)










![1-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B270297.png)